molecular formula C17H17NO5 B1235214 10-Ketooxymorphone CAS No. 96445-15-7

10-Ketooxymorphone

Cat. No.: B1235214
CAS No.: 96445-15-7
M. Wt: 315.32 g/mol
InChI Key: NKNGMQYKBKVDKI-LTIDMASMSA-N
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Description

10-Ketooxymorphone is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ketooxymorphone typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

    Introduction of Functional Groups: Various functional groups, such as the epoxy and hydroxyl groups, are introduced through specific reactions like epoxidation and hydroxylation.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Ketooxymorphone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

10-Ketooxymorphone has a wide range of scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and cough suppression.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of specific signaling pathways that result in analgesic and antitussive effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another well-known morphinan derivative with potent analgesic properties.

    Codeine: A morphinan compound used primarily as a cough suppressant.

    Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.

Uniqueness

10-Ketooxymorphone is unique due to its specific combination of functional groups and its particular pharmacological profile. Unlike some other morphinan derivatives, it has a distinct balance of analgesic and antitussive effects, making it valuable for specific therapeutic applications.

Properties

IUPAC Name

(4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,14-15,19,22H,4-7H2,1H3/t14-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNGMQYKBKVDKI-LTIDMASMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914504
Record name 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96445-15-7
Record name 10-Ketooxymorphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96445-15-7
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